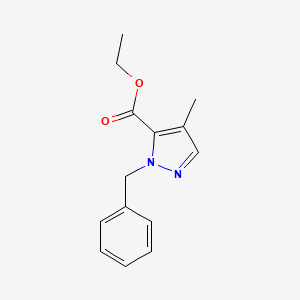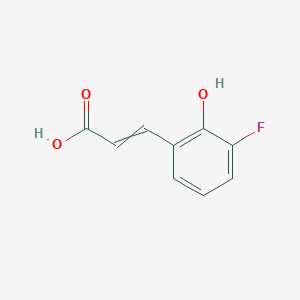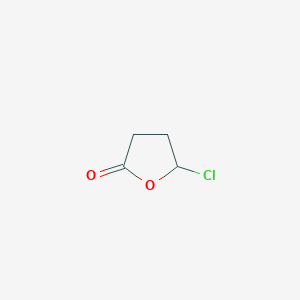
5-Chlorooxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorooxolan-2-one is a chemical compound with the molecular formula C4H5ClO2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5-Chlorooxolan-2-one involves the chlorination of oxolan-2-one. This can be achieved using reagents such as triphosgene (BTC) in the presence of N,N-dimethylacetamide (DMAC) as a catalyst. The reaction typically occurs in 1,2-dichloroethane at 80°C, yielding a high percentage of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are crucial in industrial settings to handle chlorinating agents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chlorooxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of chlorinated or non-chlorinated lactones, while oxidation and reduction can lead to the formation of carboxylic acids or alcohols, respectively .
Wissenschaftliche Forschungsanwendungen
5-Chlorooxolan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic uses.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 5-Chlorooxolan-2-one involves its interaction with various molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new bonds and structures. The lactone ring can also undergo ring-opening reactions, which are crucial in its reactivity and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxolan-2-one (γ-Butyrolactone): The non-chlorinated parent compound.
5-Bromooxolan-2-one: A brominated derivative with similar reactivity.
5-Iodooxolan-2-one: An iodinated derivative with distinct properties.
Uniqueness
5-Chlorooxolan-2-one is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its brominated and iodinated counterparts, the chlorine derivative is more commonly used in organic synthesis due to its balance of reactivity and stability .
Eigenschaften
CAS-Nummer |
36603-83-5 |
|---|---|
Molekularformel |
C4H5ClO2 |
Molekulargewicht |
120.53 g/mol |
IUPAC-Name |
5-chlorooxolan-2-one |
InChI |
InChI=1S/C4H5ClO2/c5-3-1-2-4(6)7-3/h3H,1-2H2 |
InChI-Schlüssel |
NFBMTNUCIVXBHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OC1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanoic acid, 2,2-dimethyl-, 4-[[[2-[[(carboxymethyl)amino]carbonyl]phenyl]amino]sulfonyl]phenyl ester, sodium salt, hydrate (1:1:4)](/img/structure/B12446843.png)
![(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B12446850.png)
![N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446855.png)
![2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B12446859.png)
![4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B12446863.png)
![7-Chloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12446867.png)
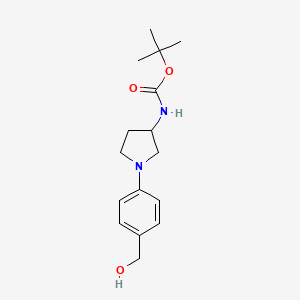
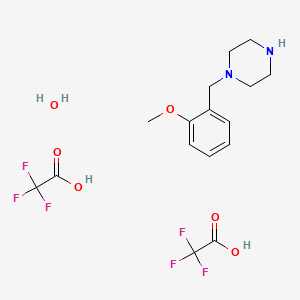
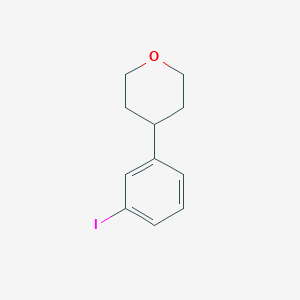
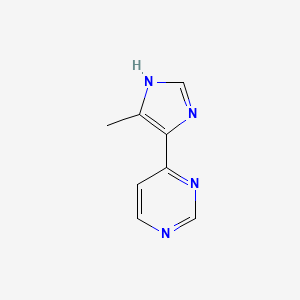
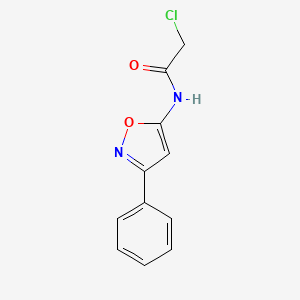
![7-(4-Bromophenyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446924.png)
